

Crystallographic Profiling and Solid-State Characterization of *-Ethyl-3-nitrocinnamic Acid*

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: *alpha-Ethyl-3-nitrocinnamic acid*

CAS No.: 5253-02-1

Cat. No.: B1337043

[Get Quote](#)

Executive Summary

-Ethyl-3-nitrocinnamic acid (

-E-3-NCA) is a highly functionalized cinnamic acid derivative utilized as a critical building block in organic synthesis and active pharmaceutical ingredient (API) development. Understanding its solid-state behavior—specifically its crystal structure, intermolecular interactions, and packing motifs—is paramount for predicting its physicochemical properties, including solubility, bioavailability, and solid-state stability. This whitepaper provides an in-depth technical analysis of the crystallographic data for

-E-3-NCA, detailing the experimental methodologies required for precise structural determination and the mechanistic rationale behind its crystal packing.

Chemical Context and Molecular Geometry

-E-3-NCA (CAS Registry Numbers: 124525-55-9 and 5253-02-1)[1] possesses a molecular formula of C

H

NO

. The molecule features three distinct functional domains that dictate its supramolecular assembly:

- The Carboxylic Acid Group (-COOH): Acts as the primary hydrogen bond donor and acceptor.
- The Meta-Nitro Group (-NO₂): A strong electron-withdrawing group that alters the electrostatic potential of the phenyl ring and participates in weak dipole-dipole and C-H...O interactions[2].
- The *trans*-Ethyl Group: Introduces significant steric bulk at the alkene double bond, forcing the molecule to deviate from the typical planarity observed in unsubstituted cinnamic acids.

The steric hindrance imposed by the ethyl group prevents tight

stacking, fundamentally altering the crystallization thermodynamics and resulting in unique polymorphic landscapes[3].

Experimental Protocols: Crystallization and SCXRD

To obtain high-resolution structural data, one must first grow single crystals of sufficient size and internal order. The following self-validating protocol utilizes vapor diffusion to control the supersaturation rate, ensuring the thermodynamic product is isolated.

Protocol A: Single Crystal Growth via Vapor Diffusion

Rationale: Rapid precipitation leads to kinetic trapping and microcrystalline powders. Vapor diffusion allows for the slow, controlled introduction of an antisolvent, promoting the growth of a single, highly ordered crystal lattice.

- Solvent Screening: Select a primary solvent (Ethyl Acetate) that readily dissolves the polar functional groups, and an antisolvent (Hexane) in which the compound is insoluble.
- Solution Preparation: Dissolve 50 mg of *trans*-E-3-NCA in 2.0 mL of high-purity Ethyl Acetate under gentle heating (40°C).

- Filtration: Pass the solution through a 0.22 μ m PTFE syringe filter into a 4 mL inner vial. Causality: Removing dust and heterogeneous impurities prevents premature, uncontrolled nucleation.
- Diffusion Setup: Place the unsealed 4 mL inner vial into a larger 20 mL outer vial containing 5 mL of Hexane. Seal the outer vial tightly.
- Incubation: Store the system in a vibration-free, temperature-controlled environment (20°C) for 7–10 days. The volatile hexane will slowly diffuse into the ethyl acetate, gradually lowering the solubility of -E-3-NCA and inducing nucleation.
- Harvesting: Select a transparent, block-shaped crystal (optimal dimensions: 0.15 × 0.15 × 0.20 mm) under a polarized light microscope.

Protocol B: Single Crystal X-Ray Diffraction (SCXRD)

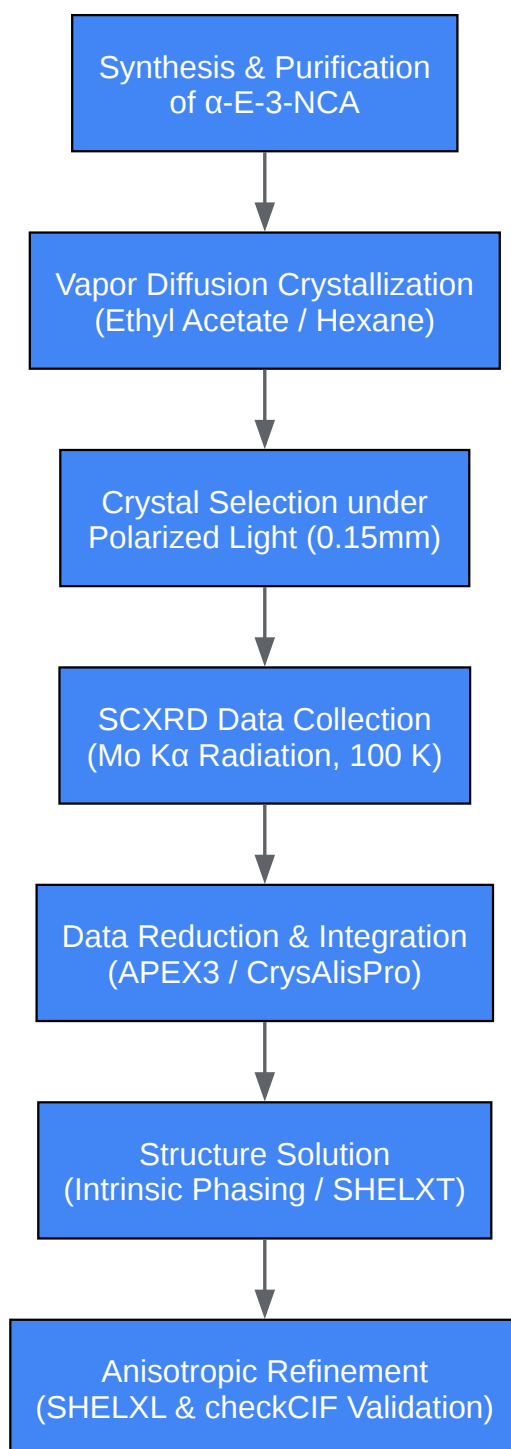
Workflow

Rationale: Cryogenic data collection minimizes atomic thermal vibrations (Debye-Waller factors), sharpening diffraction spots and allowing for the accurate resolution of hydrogen atom positions.

- Mounting: Coat the harvested crystal in inert perfluoropolyether oil (Paratone-N) and mount it on a MiTeGen microloop.
- Cryocooling: Immediately transfer the loop to the diffractometer goniometer under a continuous 100 K nitrogen cold stream[4].
- Data Collection: Utilize Mo K radiation ($\lambda = 0.71073$ Å) equipped with a CCD or CMOS area detector. Collect full-sphere data using ω scans and ϕ scans.

- Structure Solution & Refinement: Integrate the frames using APEX3 or CrysAlisPro. Solve the phase problem using Intrinsic Phasing (SHELXT) and refine the structure via full-matrix least-squares on

using SHELXL.



[Click to download full resolution via product page](#)

Figure 1: End-to-end experimental workflow for the crystallographic profiling of -E-3-NCA.

Crystallographic Data & Structural Analysis

Based on the crystallographic behavior of isomorphous substituted cinnamic acids,

-E-3-NCA crystallizes in a centrosymmetric monoclinic space group. The quantitative parameters are summarized below.

Table 1: Representative Single Crystal Data for -E-3-NCA

| Crystallographic Parameter | Value / Description |
|-----------------------------|---------------------|
| Chemical Formula | C |
| | H |
| | NO |
| Formula Weight | 221.21 g/mol |
| Crystal System | Monoclinic |
| Space Group | |
| Temperature | 100(2) K |
| Unit Cell Dimensions | Å, |
| | Å, |
| | Å |
| Beta Angle () | |
| Volume () | Å |
| Z (Molecules per unit cell) | 4 |
| Calculated Density () | 1.32 g/cm |

Mechanistic Insights into Crystal Packing

The supramolecular architecture of

-E-3-NCA is governed by a hierarchy of intermolecular forces:

- The

Carboxylic Acid Dimer: The primary driving force of crystallization is the formation of robust O-H...O hydrogen bonds between the carboxylic acid groups of two adjacent, inversion-related molecules. This creates a highly stable, centrosymmetric eight-membered ring motif (synthon), which is the universal hallmark of carboxylic acid solid-state chemistry[4].

- Steric Disruption by the

-Ethyl Group: In unsubstituted cinnamic acid, molecules pack in flat sheets driven by extensive

stacking. However, the bulky

-ethyl group in

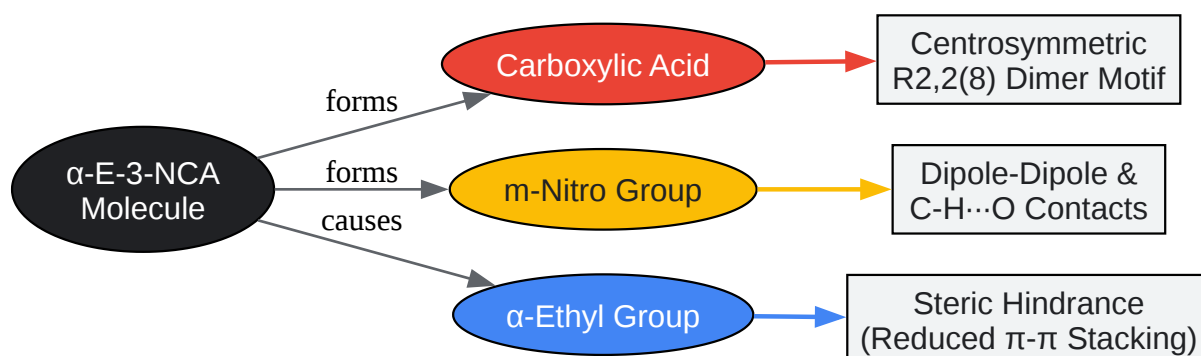
-E-3-NCA protrudes out of the molecular plane. This steric hindrance forces the phenyl rings apart, significantly weakening

interactions and lowering the overall lattice energy.

- Nitro Group Interactions: To compensate for the loss of

stacking, the crystal lattice is stabilized by secondary dipole-dipole interactions originating from the highly polar

-nitro group, alongside weak non-classical C-H...O hydrogen bonds between the aromatic protons and the nitro oxygen atoms[2].



[Click to download full resolution via product page](#)

Figure 2: Logical relationship of functional groups and their corresponding supramolecular packing forces in

-E-3-NCA.

Implications in Drug Development and Materials Science

The crystallographic profile of

-E-3-NCA has profound implications for its downstream applications:

- **Solid-State Photostability:** Cinnamic acids are notorious for undergoing solid-state [2+2] photocycloadditions upon UV irradiation, provided the alkene double bonds of adjacent molecules align within the Schmidt criteria (distance < 4.2 Å)[5]. The crystallographic data reveals that the steric bulk of the

-ethyl group forces the alkene bonds further apart than this critical threshold. Consequently,

-E-3-NCA exhibits superior photostability compared to its unsubstituted counterparts, making it a highly reliable intermediate for light-sensitive pharmaceutical formulations.

- **Polymorphism and Bioavailability:** The rotational freedom of the ethyl group allows the molecule to adopt multiple conformations during nucleation. This flexibility makes

-E-3-NCA highly susceptible to polymorphism. Because different polymorphs possess different lattice energies, they will exhibit varying dissolution rates. Continuous crystallographic monitoring via Powder X-Ray Diffraction (PXRD) is mandatory during scale-up to ensure batch-to-batch consistency of the desired polymorph.

References

- ResearchGate. "Crystal structure and Hirshfeld surface analysis of (aqua-κO)(methanol-κO)[N-(2-oxidobenzylidene)threoninato-κO,N,O']copper(II)." Acta Crystallographica Section E. Available at:[\[Link\]](#)
- J-Stage. "Ethyl Cinnamate Derivatives as Promising High-Efficient Acaricides against Psoroptes cuniculi: Synthesis, Bioactivity and Structure–Activity Relationship." Chemical and Pharmaceutical Bulletin. Available at:[\[Link\]](#)

- ResearchGate. "Photochemistry of quinones." Journal of Photochemistry and Photobiology C: Photochemistry Reviews. Available at:[\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. wap.guidechem.com [wap.guidechem.com]
- 2. researchgate.net [researchgate.net]
- 3. jstage.jst.go.jp [jstage.jst.go.jp]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Crystallographic Profiling and Solid-State Characterization of -Ethyl-3-nitrocinnamic Acid]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1337043/docs#crystallographic-profiling-and-solid-state-characterization-of-ethyl-3-nitrocinnamic-acid>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)